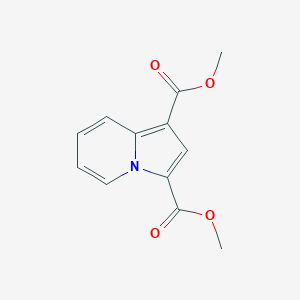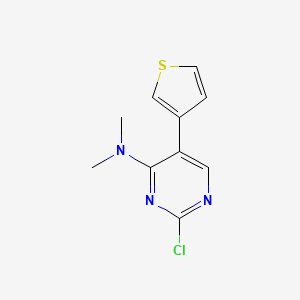
2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom, a dimethylamino group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with thiophene-3-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), temperature (80-100°C).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (room temperature to 50°C).
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).
Major Products Formed
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Aplicaciones Científicas De Investigación
2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a probe for studying biological pathways and interactions, particularly those involving pyrimidine and thiophene derivatives.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or enzymes involved in cellular signaling pathways, thereby affecting cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N,N-dimethylethylamine: A related compound with similar structural features but different biological activity.
Thiophene-2-ethylamine: Another thiophene derivative with distinct chemical and biological properties.
2,6-Dichloro-N,N-dimethylpyridine-4-amine: A pyridine analog with different reactivity and applications.
Uniqueness
2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine is unique due to its combination of a pyrimidine ring with a thiophene moiety, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
823796-58-3 |
|---|---|
Fórmula molecular |
C10H10ClN3S |
Peso molecular |
239.73 g/mol |
Nombre IUPAC |
2-chloro-N,N-dimethyl-5-thiophen-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10ClN3S/c1-14(2)9-8(5-12-10(11)13-9)7-3-4-15-6-7/h3-6H,1-2H3 |
Clave InChI |
HRXFLYYFYPGSMI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC=C1C2=CSC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




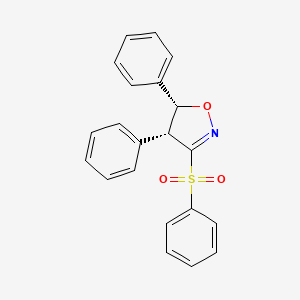
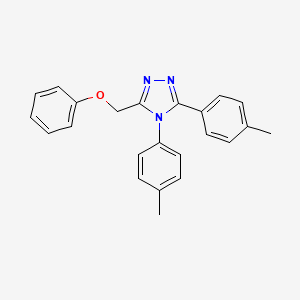
![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
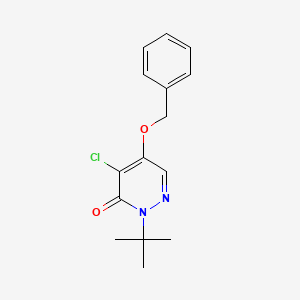
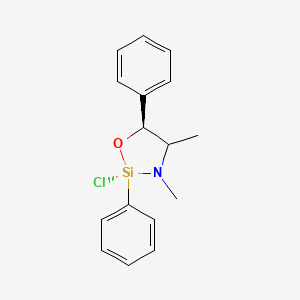

![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)

